An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 4-Chloronicotinate Hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 4-Chloronicotinate Hydrochloride
Abstract: Ethyl 4-chloronicotinate hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. Its strategic importance lies in its utility as a versatile intermediate for synthesizing a wide array of complex molecular architectures, particularly active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the core physicochemical properties of Ethyl 4-chloronicotinate hydrochloride, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We delve into its chemical identity, physical characteristics, and spectroscopic signature. Furthermore, this document outlines detailed, field-proven experimental protocols for the validation of these properties, emphasizing the causality behind methodological choices to ensure scientific integrity and reproducibility.
Section 1: Introduction and Chemical Identity
Overview and Significance
Ethyl 4-chloronicotinate hydrochloride (CAS No. 174496-99-2) is the hydrochloride salt of the ethyl ester of 4-chloronicotinic acid. As a functionalized pyridine derivative, it belongs to a class of compounds of immense interest in drug discovery. The pyridine ring is a common scaffold in numerous FDA-approved drugs, and the presence of a chloro-substituent and an ethyl ester group at positions 4 and 3, respectively, provides two key handles for synthetic modification.
The primary utility of this compound is as a key intermediate in the synthesis of pharmaceuticals.[1] It is particularly valuable in the development of nicotinic receptor agonists and antagonists, which are crucial for therapies targeting neurological disorders.[1] The broader class of chloronicotinates serves as foundational precursors for potent kinase inhibitors and other targeted therapies, underscoring the compound's relevance in oncology and inflammation research.[2]
Chemical Identity
A precise understanding of a compound's identity is the bedrock of reproducible science. The key identifiers for Ethyl 4-chloronicotinate hydrochloride are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 174496-99-2 | [3][4] |
| Molecular Formula | C₈H₉Cl₂NO₂ | [3] |
| Molecular Weight | 222.07 g/mol | [3][4] |
| IUPAC Name | ethyl 4-chloropyridine-3-carboxylate;hydrochloride | [3] |
| Common Synonyms | Ethyl 4-chloronicotinate HCl, 4-Chloronicotinic acid ethyl ester hydrochloride | [5] |
| Canonical SMILES | CCOC(=O)C1=CN=CC=C1Cl.Cl | [3] |
| InChI Key | LPFBXCWCEZYZOO-UHFFFAOYSA-N | [3] |
Section 2: Core Physical Properties
The physical properties of a starting material are critical parameters that influence reaction setup, solvent selection, purification strategy, and formulation. While some data for this specific salt are not widely published, we can infer and describe the most relevant properties.
| Property | Value / Description | Significance in Research & Development |
| Physical State | Solid at 20 °C and 1 atm | [3] |
| Appearance | White to off-white crystalline solid (Predicted) | Visual inspection provides a first pass on material purity. |
| Melting Point | Data not available | [5] |
| Solubility | Data not available | [5] |
| pKa (Free Base) | 1.81 ± 0.10 (Predicted) | [2] |
In-Depth Discussion
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Physical State and Appearance: The compound exists as a solid, which is typical for organic hydrochloride salts.[3] This form simplifies handling, weighing, and storage compared to volatile liquids. Any significant deviation from a white or off-white color may suggest the presence of impurities or degradation products.
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Melting Point: The melting point is a crucial indicator of purity. A sharp, well-defined melting range is characteristic of a pure substance, whereas a broad melting range often indicates impurities. For a hydrochloride salt, the melting point is expected to be significantly higher than that of its free base and may be accompanied by decomposition.
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Solubility: As a hydrochloride salt, the compound is anticipated to have good solubility in polar protic solvents like water and alcohols (methanol, ethanol) and polar aprotic solvents such as dimethyl sulfoxide (DMSO). Its solubility is expected to be limited in non-polar solvents like hexanes and diethyl ether. This solubility profile is fundamental for choosing appropriate reaction solvents and purification systems (e.g., crystallization vs. chromatography).
Section 3: Spectroscopic & Analytical Characterization
Spectroscopic analysis is non-negotiable for verifying the structure and purity of any research compound. Below are the predicted spectroscopic characteristics of Ethyl 4-chloronicotinate hydrochloride, grounded in the principles of organic spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a deuterated polar solvent like DMSO-d₆ or D₂O would be the logical choice for analysis due to the salt nature of the analyte.
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¹H NMR (Predicted, 400 MHz, DMSO-d₆):
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~9.0-9.2 ppm (singlet, 1H): Proton at C2 of the pyridine ring, significantly deshielded by the adjacent protonated nitrogen.
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~8.7-8.9 ppm (doublet, 1H): Proton at C6 of the pyridine ring, deshielded by the ring nitrogen.
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~7.8-8.0 ppm (doublet, 1H): Proton at C5 of the pyridine ring.
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~4.3-4.5 ppm (quartet, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl group, coupled to the methyl protons.
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~1.3-1.5 ppm (triplet, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl group, coupled to the methylene protons.
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Broad singlet (variable, 1H): The N-H proton from the hydrochloride salt, which may be exchangeable with residual water in the solvent.
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¹³C NMR (Predicted, 100 MHz, DMSO-d₆):
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~164-166 ppm: Carbonyl carbon (C=O) of the ester.
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~150-155 ppm: Aromatic carbons C2 and C6.
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~140-145 ppm: Aromatic carbon C4 (bearing the chloro group).
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~125-130 ppm: Aromatic carbons C3 and C5.
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~62-64 ppm: Methylene carbon (-O-CH₂) of the ethyl group.
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~13-15 ppm: Methyl carbon (-CH₃) of the ethyl group.
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Infrared (IR) Spectroscopy
IR spectroscopy provides definitive evidence for the presence of key functional groups. A sample analyzed via KBr pellet or as a thin film would exhibit characteristic absorption bands.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3000-3100 | Aromatic C-H | Stretch |
| ~2400-2800 | R₃N⁺-H (Ammonium salt) | Stretch (often broad) |
| ~1720-1740 | C=O (Ester) | Stretch |
| ~1600, ~1470 | C=C, C=N (Aromatic Ring) | Stretch |
| ~1250-1300 | C-O (Ester) | Stretch |
| ~1050-1100 | C-Cl (Aryl Chloride) | Stretch |
Mass Spectrometry (MS)
Electrospray Ionization (ESI) in positive ion mode is the ideal technique for this compound. The analysis would not detect the intact hydrochloride salt but rather the protonated free base.
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Expected [M+H]⁺: The primary ion observed would correspond to the free base (C₈H₈ClNO₂) plus a proton. The calculated mass would be approximately 186.03 m/z (for the ³⁵Cl isotope) and 188.03 m/z (for the ³⁷Cl isotope), appearing in an approximate 3:1 isotopic ratio, which is a hallmark signature of a monochlorinated compound.
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Key Fragmentation: Further fragmentation (MS/MS) would likely show the loss of an ethylene molecule (-28 Da) or an ethoxy radical (-45 Da) from the ester group.
Section 4: Experimental Protocols for Property Determination
To ensure the trustworthiness of research data, all incoming materials must be validated. The following protocols describe self-validating systems for confirming the physical properties of Ethyl 4-chloronicotinate hydrochloride.
Protocol: Melting Point Determination
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Causality: This protocol verifies the purity of the compound. Impurities disrupt the crystal lattice, typically causing melting to occur over a wider range and at a lower temperature than for the pure substance.
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Methodology:
-
Ensure the melting point apparatus is calibrated using certified standards.
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Place a small, dry amount of the crystalline sample onto a watch glass.
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Finely crush the sample into a powder using a spatula.
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Load the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
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Place the capillary tube into the heating block of the apparatus.
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Set the apparatus to ramp the temperature quickly to ~20 °C below the expected melting point, then slow the ramp rate to 1-2 °C per minute.
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Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
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The melting range is reported as T₁ - T₂. A sharp range (≤ 2 °C) is indicative of high purity.
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Caption: Workflow for Melting Point Determination and Purity Assessment.
Protocol: Solubility Screening
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Causality: This protocol establishes a practical solubility profile, which is essential for designing synthetic reactions, purification procedures, and analytical methods (e.g., HPLC, NMR).
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Methodology:
-
Aliquot approximately 10 mg of the compound into four separate, labeled glass vials.
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To the first vial, add 1.0 mL of deionized water.
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To the second, add 1.0 mL of ethanol.
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To the third, add 1.0 mL of dimethyl sulfoxide (DMSO).
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To the fourth, add 1.0 mL of dichloromethane (DCM).
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Cap each vial and agitate vigorously for 60 seconds at room temperature. Use a vortex mixer if available.
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Visually inspect each vial against a dark background for undissolved solid.
-
Classify solubility as: "Freely Soluble" (>10 mg/mL), "Sparingly Soluble" (some solid remains), or "Insoluble" (most solid remains).
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For sparingly soluble or insoluble samples, gentle warming or sonication can be applied to assess temperature-dependent solubility.
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Caption: Decision workflow for qualitative solubility screening.
Section 5: Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical intermediate. The following guidelines are synthesized from available safety data.
GHS Hazard Information
| Hazard Class | Code | Statement | Pictogram |
| Skin Irritation | H315 | Causes skin irritation | [3] |
| Eye Irritation | H319 | Causes serious eye irritation | [3] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [3] |
Safe Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[6][7]
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[6]
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Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.
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General Hygiene: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the laboratory.
Storage
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Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[7]
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Incompatibilities: Keep away from strong oxidizing agents and incompatible materials.[7]
Section 6: Conclusion
Ethyl 4-chloronicotinate hydrochloride is a well-defined solid chemical with predictable spectroscopic characteristics. Its identity and purity can be rigorously confirmed using standard analytical techniques such as NMR, IR, and mass spectrometry, complemented by physical measurements like melting point determination. Its utility as a pharmaceutical intermediate is clear, but its irritant nature necessitates careful handling and adherence to appropriate safety protocols. This guide provides the foundational technical knowledge required for scientists to confidently and safely incorporate this versatile building block into their research and development workflows.
Section 7: References
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ETHYL 4-CHLORONICOTINATE HCL SDS, 174496-99-2 Safety Data Sheets. ECHEMI. Link
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Ethyl 4-chloronicotinate hydrochloride. MySkinRecipes. Link
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Ethyl 4-Chloronicotinate. ChemBK. Link
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Ethyl 4-chloronicotinate hydrochloride. Fluorochem. Link
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Ethyl 4-chlorocinnamate. AK Scientific, Inc.. Link
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ETHYL 4-CHLORONICOTINATE HCL - Safety Data Sheet. ChemicalBook. Link
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Chemical Safety Data Sheet MSDS / SDS - ETHYL 4-CHLORONICOTINATE HCL. ChemicalBook. Link
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Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society. Link
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General procedure for the Cu-catalyzed amination of aryl halides. The Royal Society of Chemistry. Link
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SAFETY DATA SHEET. TCI Chemicals. Link
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Ethyl 4-chloronicotinate HCl | CAS 174496-99-2 | SCBT. Santa Cruz Biotechnology. Link



